2-[(2-Chlorophenyl)methoxy]benzohydrazide
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Overview
Description
2-[(2-Chlorophenyl)methoxy]benzohydrazide is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chlorophenyl group and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methoxy]benzohydrazide typically involves the reaction of 2-chlorobenzyl chloride with benzohydrazide in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, solvent, and reaction time. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-[(2-Chlorophenyl)methoxy]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methoxy]benzohydrazide
- 2-Chlorophenyl methyl sulfone
- 2-Methoxyphenyl isocyanate
Uniqueness
2-[(2-Chlorophenyl)methoxy]benzohydrazide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a benzohydrazide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-7-3-1-5-10(12)9-19-13-8-4-2-6-11(13)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSRAYLSPMLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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